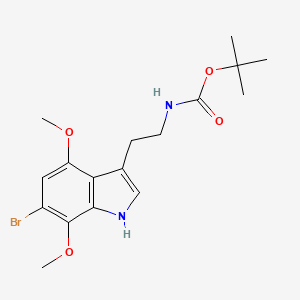
Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride typically involves the reaction of benzyl alcohol with an amino acid derivative under specific conditions. One common method involves the esterification of (S)-3-amino-4-phenylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in the production of this compound.
化学反応の分析
Types of Reactions
Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and sodium azide (NaN₃) are employed in substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions yield benzyl alcohol or benzylamine derivatives.
Substitution: Substitution reactions produce various benzyl-substituted compounds.
科学的研究の応用
Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions.
類似化合物との比較
Similar Compounds
Benzylamine: A simple amine with a benzyl group, used in organic synthesis and as a precursor to various chemicals.
Benzyl alcohol: An aromatic alcohol used as a solvent and in the synthesis of esters and other derivatives.
Benzyl chloride: An organochlorine compound used as an intermediate in the production of benzyl derivatives.
Uniqueness
Benzyl (S)-3-amino-4-phenylbutanoate hydrochloride is unique due to its specific structure, which combines a benzyl group with an amino acid derivative. This unique structure imparts distinct chemical properties and potential biological activities, making it valuable in various research and industrial applications.
特性
分子式 |
C17H20ClNO2 |
|---|---|
分子量 |
305.8 g/mol |
IUPAC名 |
benzyl (3S)-3-amino-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c18-16(11-14-7-3-1-4-8-14)12-17(19)20-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H/t16-;/m0./s1 |
InChIキー |
OHOVBGRGMBZUOX-NTISSMGPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)OCC2=CC=CC=C2)N.Cl |
正規SMILES |
C1=CC=C(C=C1)CC(CC(=O)OCC2=CC=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)





